molecular formula C20H14BrN3O3 B302845 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide

5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide

カタログ番号 B302845
分子量: 424.2 g/mol
InChIキー: VTMJPVIIQSPOAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide, also known as BMF, is a chemical compound with potential applications in scientific research. BMF is a furan-based compound that contains a bromine atom, an oxadiazole ring, and a phenyl group. BMF has been shown to have a range of biochemical and physiological effects, making it an interesting compound for further study.

作用機序

The mechanism of action of 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide involves its interaction with specific enzymes and proteins. 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been shown to bind to the active site of HDACs and sirtuins, inhibiting their activity. This inhibition can lead to changes in gene expression and cellular metabolism, which may have therapeutic implications.
Biochemical and Physiological Effects:
5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of HDACs and sirtuins, 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been found to induce apoptosis (programmed cell death) in cancer cells and to have anti-inflammatory properties. 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has also been shown to increase the expression of certain genes involved in metabolism and energy production.

実験室実験の利点と制限

One advantage of 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide as a research tool is its specificity for certain enzymes and proteins. This specificity allows researchers to target specific cellular processes and pathways. However, one limitation of 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide is its potential toxicity and side effects. Careful dosing and monitoring are necessary when using 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide in experiments.

将来の方向性

There are several potential future directions for research involving 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide. One area of interest is the development of 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide-based therapies for cancer and other diseases. Another potential direction is the study of 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide's effects on cellular metabolism and energy production. Additionally, further research is needed to understand the potential side effects and toxicity of 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide and to develop safer and more effective derivatives of the compound.

合成法

The synthesis of 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide can be achieved through a multi-step process involving the reaction of various reagents. One potential synthesis method involves the reaction of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine with 3-bromoaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate product can then be reacted with furan-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride to yield 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide.

科学的研究の応用

5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been shown to have potential applications in scientific research, particularly in the fields of molecular biology and pharmacology. 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide has been found to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs and sirtuins are involved in a range of cellular processes, including gene expression, DNA repair, and metabolism. Inhibition of these enzymes by 5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide may have therapeutic implications for a range of diseases, including cancer and neurodegenerative disorders.

特性

製品名

5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide

分子式

C20H14BrN3O3

分子量

424.2 g/mol

IUPAC名

5-bromo-N-[3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H14BrN3O3/c1-12-5-7-13(8-6-12)19-23-24-20(27-19)14-3-2-4-15(11-14)22-18(25)16-9-10-17(21)26-16/h2-11H,1H3,(H,22,25)

InChIキー

VTMJPVIIQSPOAH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br

正規SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。